Cas no 824938-97-8 (Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-)

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- is a chiral amine compound characterized by its stereospecific (1S,2S) configuration and pyrrolidinyl substituent. This structure imparts distinct reactivity and selectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its rigid cyclohexyl framework enhances stability, while the pyrrolidinyl group contributes to nucleophilic properties, facilitating its use as a building block in complex organic transformations. The enantiomeric purity of the (1S,2S) form ensures consistent performance in stereocontrolled reactions. Suitable for catalysis and intermediate synthesis, this compound is often employed in fine chemical and medicinal chemistry research due to its predictable behavior and compatibility with diverse reaction conditions.
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- structure
824938-97-8 structure
Product Name:Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
CAS No:824938-97-8
MF:C10H20N2
MW:168.279202461243
CID:690296
PubChem ID:12156309
Update Time:2025-06-10

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
    • (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine (ACI)
    • DTXSID80478748
    • (1S,2S)-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-AMINE
    • SCHEMBL14393808
    • E81103
    • (1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine
    • AS-82225
    • (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine
    • (1S,2S) 2-(1-pyrrolidinyl)-cyclohexanaMine
    • 824938-97-8
    • CS-0091855
    • (1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine
    • Inchi: 1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
    • InChI Key: FLEFKPPJPOWCSZ-UWVGGRQHSA-N
    • SMILES: N[C@H]1CCCC[C@@H]1N1CCCC1

Computed Properties

  • Exact Mass: 168.162648646g/mol
  • Monoisotopic Mass: 168.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 29.3Ų

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S906636-100mg
(1S,2S) 2-(1-pyrrolidinyl)-cyclohexanaMine
824938-97-8 98%
100mg
¥1,989.00 2022-08-31
Chemenu
CM525816-100mg
(1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine
824938-97-8 97%
100mg
$115 2024-07-23
Cooke Chemical
M2339347-100mg
(1S,2S)2-(1-pyrrolidinyl)-cyclohexanaMine
824938-97-8 98%
100mg
RMB 1768.00 2025-02-21
Aaron
AR008K49-100mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
100mg
$105.00 2025-02-11
Aaron
AR008K49-250mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
250mg
$129.00 2025-02-11
Aaron
AR008K49-1g
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
1g
$463.00 2023-12-14
1PlusChem
1P008JVX-100mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
100mg
$191.00 2024-04-21
1PlusChem
1P008JVX-250mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
250mg
$230.00 2024-04-21
1PlusChem
1P008JVX-1g
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
1g
$759.00 2024-04-21
A2B Chem LLC
AD98221-100mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
100mg
$77.00 2024-04-19

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
Reference
Chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives: An efficient synthesis of the analgesic U-(-)-50,488
Gonzalez-Sabin, Javier; et al, Chemistry - A European Journal, 2004, 10(22), 5788-5794

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, rt; 22 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
Reference
Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide
Dai, Jiang; et al, Chemical Communications (Cambridge, 2023, 59(85), 12731-12734

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; 4 h, 60 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 5 h, rt
2.2 Reagents: Water ;  rt
Reference
Squaramide-Linked Chloramphenicol Base Hybrid Catalysts for the Asymmetric Michael Addition of 2,3-Dihydrobenzofuran-2-carboxylates to Nitroolefins
Yan, Linjie; et al, European Journal of Organic Chemistry, 2018, 2018(1), 99-103

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 5 h, rt
1.2 Reagents: Water ;  rt
Reference
Squaramide-Linked Chloramphenicol Base Hybrid Catalysts for the Asymmetric Michael Addition of 2,3-Dihydrobenzofuran-2-carboxylates to Nitroolefins
Yan, Linjie; et al, European Journal of Organic Chemistry, 2018, 2018(1), 99-103

Production Method 5

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  7 h, 28 °C
1.2 15 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
Reference
Chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives: An efficient synthesis of the analgesic U-(-)-50,488
Gonzalez-Sabin, Javier; et al, Chemistry - A European Journal, 2004, 10(22), 5788-5794

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ;  40 min, rt; 3 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, rt; 22 h, 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  12 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
Reference
Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide
Dai, Jiang; et al, Chemical Communications (Cambridge, 2023, 59(85), 12731-12734

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 5 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; 4 h, 60 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 5 h, rt
3.2 Reagents: Water ;  rt
Reference
Squaramide-Linked Chloramphenicol Base Hybrid Catalysts for the Asymmetric Michael Addition of 2,3-Dihydrobenzofuran-2-carboxylates to Nitroolefins
Yan, Linjie; et al, European Journal of Organic Chemistry, 2018, 2018(1), 99-103

Production Method 8

Reaction Conditions
1.1 Solvents: Ethanol ;  18 h, reflux
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, rt
2.1 Solvents: Ethyl acetate ;  7 h, 28 °C
2.2 15 h, 0 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
Reference
Chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives: An efficient synthesis of the analgesic U-(-)-50,488
Gonzalez-Sabin, Javier; et al, Chemistry - A European Journal, 2004, 10(22), 5788-5794

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Raw materials

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Preparation Products

Additional information on Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- (CAS No. 824938-97-8): A Comprehensive Overview

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- (CAS No. 824938-97-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential therapeutic applications. The compound's structure consists of a cyclohexane ring substituted with an amine group at the 2-position and a pyrrolidine moiety, specifically in the (1S,2S) configuration. This specific stereochemistry is crucial for its biological activity and pharmacological properties.

The synthesis of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- involves several steps, including the formation of the cyclohexane ring and the introduction of the pyrrolidine group. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel catalytic asymmetric hydrogenation approach that significantly improved the yield and enantiomeric purity of the product. This method not only enhances the efficiency of the synthesis but also reduces the environmental impact by minimizing waste generation.

In terms of its biological activity, Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- has shown promising results in various preclinical studies. One notable application is its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that this compound can selectively bind to and modulate specific GPCRs, potentially leading to new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease.

Furthermore, Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- has been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. A recent study published in Inflammation Research reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- could be a valuable candidate for developing new anti-inflammatory drugs.

The pharmacokinetic properties of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- have also been studied to understand its behavior in biological systems. Research published in Pharmaceutical Research in 2019 indicated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a potential drug candidate. Additionally, the compound shows low toxicity in preclinical toxicity studies, further supporting its safety profile.

The potential therapeutic applications of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- extend beyond GPCR modulation and anti-inflammatory effects. Recent studies have explored its use as an analgesic agent for pain management. A study published in Pain Management in 2020 reported that this compound effectively reduces pain sensitivity in animal models without causing significant side effects. This finding highlights its potential as a safer alternative to traditional pain medications with fewer adverse effects.

In conclusion, Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- (CAS No. 824938-97-8) is a promising compound with diverse therapeutic applications. Its unique stereochemistry and functional groups make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical science. Ongoing studies continue to uncover new aspects of its biological activity and potential uses in treating various diseases and conditions.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.